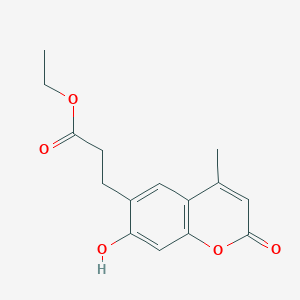

ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a synthetic organic compound with the molecular formula C15H16O5 and a molecular weight of 276.28 g/mol . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Mechanism of Action

Target of Action

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a compound used for proteomics research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Biochemical Pathways

Coumarin derivatives have been found to interact with various biochemical pathways, depending on their specific pharmacophoric groups .

Result of Action

Coumarin derivatives have been associated with a wide range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate typically involves the alkylation of 7-hydroxy-4-methylcoumarin with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate in a solvent like dry acetone . The reaction is carried out at elevated temperatures, usually around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.

Reduction: Formation of 2-hydroxy-4-methylcoumarin derivatives.

Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate can be compared with other coumarin derivatives such as:

4-methyl-7-hydroxycoumarin: Similar structure but lacks the ester group, which may affect its solubility and reactivity.

7-hydroxy-4-methylcoumarin: Similar structure but lacks the propanoate group, which may influence its biological activity.

Biological Activity

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a coumarin derivative known for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Coumarins

Coumarins are a class of compounds widely studied for their potential therapeutic effects. They exhibit a range of biological activities, including:

- Antimicrobial

- Anticancer

- Antioxidant

- Anti-inflammatory

- Neuroprotective

The specific structural features of coumarins significantly influence their biological activities. This compound, in particular, has been investigated for its potential applications in medicine and pharmacology.

Target Pathways

This compound interacts with various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : This compound has shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.12 | |

| HeLa (Cervical Cancer) | 0.024 | |

| A2780 (Ovarian Cancer) | 0.036 |

These findings suggest that the compound may serve as a promising candidate for developing new anticancer therapies.

Neuroprotective Effects

This compound has shown neuroprotective effects in vitro, particularly in models of neurodegeneration. Studies indicate that it can protect neuronal cells from damage induced by toxic agents such as MPP+ (1-methyl-4-phenylpyridinium) without exhibiting cytotoxicity at concentrations up to 10 µM .

Case Studies and Research Findings

- Neuroprotection in Alzheimer’s Disease Models : In a study examining the effects on SH-SY5Y neuroblastoma cells, this compound demonstrated significant neuroprotection against MPP+-induced toxicity .

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Anticancer Efficacy : Research indicated that derivatives of coumarin compounds, including this compound, exhibited strong antiproliferative activity against various cancer cell lines, supporting their development as chemotherapeutics .

Properties

IUPAC Name |

ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-3-19-14(17)5-4-10-7-11-9(2)6-15(18)20-13(11)8-12(10)16/h6-8,16H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBHHHSHKCNHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.